

# An In-depth Technical Guide to 5-Phenylcyclooctanone

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Compound of Interest		
Compound Name:	Cyclooctanone, 5-phenyl-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-phenylcyclooctanone, a molecule of interest in synthetic and medicinal chemistry. This document details its molecular characteristics, synthesis, and potential areas for further investigation.

#### **Core Molecular Data**

5-Phenylcyclooctanone is a cyclic ketone featuring a phenyl substituent on the cyclooctane ring. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C14H18O
Molecular Weight	202.29 g/mol
CAS Number	833-51-2
IUPAC Name	5-phenylcyclooctan-1-one
Synonyms	Cyclooctanone, 5-phenyl-

# **Synthesis of 5-Phenylcyclooctanone**



A documented method for the synthesis of 5-phenylcyclooctanone can be found in The Journal of Organic Chemistry, 1964, 29, 3467. While the full experimental text is not publicly available, the general approach likely involves the reaction of a cyclooctanone precursor with a phenylcontaining reagent. Researchers interested in replicating this synthesis should consult the original publication for a detailed protocol.

General Synthetic Workflow:



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Caption: A generalized workflow for the synthesis of 5-phenylcyclooctanone.

### **Spectroscopic Characterization**

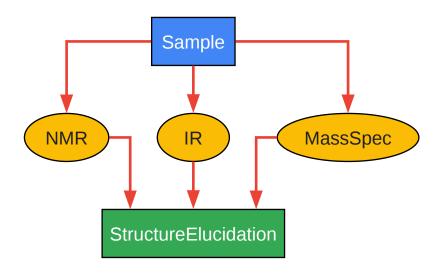
Detailed experimental spectra for 5-phenylcyclooctanone are not readily available in public databases. However, based on its structure, the expected spectral characteristics can be predicted.

**Expected Spectroscopic Data:** 



Spectroscopic Technique	Expected Features	
<sup>1</sup> H NMR	Signals in the aromatic region ( $\delta$ 7.0-7.5 ppm) corresponding to the phenyl group protons. A complex multiplet for the methine proton adjacent to the phenyl group. A series of multiplets for the methylene protons of the cyclooctane ring.	
<sup>13</sup> C NMR	A signal for the carbonyl carbon ( $\delta$ > 200 ppm). Signals in the aromatic region ( $\delta$ 120-150 ppm). A signal for the methine carbon attached to the phenyl group. Multiple signals for the methylene carbons of the cyclooctane ring.	
Infrared (IR) Spectroscopy	A strong absorption band around 1700 cm <sup>-1</sup> corresponding to the C=O stretching vibration of the ketone. C-H stretching vibrations for the aromatic and aliphatic protons.	
Mass Spectrometry	A molecular ion peak (M+) at m/z = 202.  Fragmentation patterns corresponding to the loss of the phenyl group and cleavage of the cyclooctane ring.	

#### Logical Flow for Spectroscopic Analysis:





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Caption: The relationship between spectroscopic techniques and structure elucidation.

### **Potential Applications in Drug Development**

While specific biological activities of 5-phenylcyclooctanone have not been extensively reported, the broader class of phenylcycloalkanones has been investigated for various therapeutic applications. Phenyl cyclohexanone derivatives, for instance, have been explored for their potential in treating conditions such as bipolar depression, major depressive disorder, and neuropathic pain. The structural motif of a phenyl group attached to a cycloalkanone ring is a feature in compounds with diverse pharmacological profiles.

Given the interest in related structures, 5-phenylcyclooctanone represents a scaffold that could be further explored for its biological activity. Future research could involve screening this compound against a variety of biological targets to identify potential therapeutic applications.

Potential Research Directions:



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Caption: A simplified workflow for drug discovery starting from a core scaffold.

#### Conclusion

5-Phenylcyclooctanone is a well-defined chemical entity with established fundamental properties. While detailed experimental protocols and biological activity data are not widely available in the public domain, its structural relationship to pharmacologically active compounds suggests that it could be a valuable starting point for further investigation in the field of medicinal chemistry and drug development. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related molecules.

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